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Compound of Interest

Compound Name: Amy-101

Cat. No.: B605503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Amy-101 to

human complement component C3, a critical interaction for the therapeutic modulation of the

complement system. This document outlines the quantitative binding data, the detailed

experimental protocol used for its determination, and visual representations of the relevant

biological pathways and experimental workflows.

Core Data: Amy-101 and Human C3 Interaction
Amy-101, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central

complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its

mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory

fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the

complement cascade.[4]

Quantitative Binding Affinity Data
The binding affinity of Amy-101 to human C3 has been determined using surface plasmon

resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd),

which provides a measure of the strength of the interaction.
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Compound Target Method
Dissociation
Constant (Kd)

Reference

Amy-101 (Cp40) Human C3

Surface Plasmon

Resonance

(SPR)

0.5 nM [1]

Experimental Protocol: Determination of Binding
Affinity via Surface Plasmon Resonance (SPR)
The following protocol outlines the methodology used to quantify the binding kinetics and

affinity of Amy-101 to human C3.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium

dissociation constant (Kd) of Amy-101 binding to human C3.

Materials and Instrumentation:

Instrument: Biacore 3000 (GE Healthcare)

Sensor Chip: CM5 sensor chip (GE Healthcare)

Ligand: Human Complement C3

Analyte: Amy-101 (Cp40)

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v

Surfactant P20)

Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

Procedure:
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Sensor Chip Preparation and Ligand Immobilization:

The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC

for 7 minutes.

Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 µg/mL and

injected over the activated surface until the desired immobilization level is reached

(approximately 5000 response units).

The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.

A reference flow cell is prepared similarly but without the injection of C3 to serve as a

control for non-specific binding.

Binding Analysis:

A dilution series of Amy-101 in running buffer is prepared. Typical concentrations might

range from low nanomolar to micromolar, depending on the expected affinity.

The running buffer is flowed over the sensor chip surface until a stable baseline is

achieved.

Each concentration of Amy-101 is injected over the C3-immobilized and reference flow

cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 120

seconds).

This is followed by a dissociation phase where the running buffer is flowed over the chip

for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound

analyte.

Between each analyte injection, the sensor surface is regenerated using a short pulse of

10 mM Glycine-HCl, pH 2.5, to remove any remaining bound analyte.

Data Analysis:

The response data from the reference flow cell is subtracted from the C3-immobilized flow

cell data to correct for bulk refractive index changes and non-specific binding.
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The resulting sensorgrams are analyzed using BIAevaluation software.

The association (ka) and dissociation (kd) rate constants are determined by fitting the data

to a 1:1 Langmuir binding model.

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants

(kd/ka).

Visualizations
Complement Cascade and Amy-101 Inhibition
The following diagram illustrates the central role of C3 in the complement cascade and the

mechanism of inhibition by Amy-101.
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Mechanism of Amy-101 Action on the Complement Cascade
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Caption: Amy-101 inhibits the central step of the complement cascade.
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Experimental Workflow for Binding Affinity
Determination
This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to

determine the binding affinity of Amy-101 to C3.
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SPR Experimental Workflow for Amy-101 and C3 Binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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